Magnogene (CAS 7786-30-3) is the strictly anhydrous form of magnesium chloride, a critical inorganic halide utilized extensively as a precursor for magnesium metal, a catalyst support in Ziegler-Natta polymerization, and a reagent in moisture-sensitive organometallic synthesis. Unlike its commonly available hydrated counterparts, Magnogene features a high melting point of 714 °C and avoids the presence of coordinated water molecules that can poison catalytic systems or violently quench reactive intermediates. Its procurement is essential for industrial and laboratory workflows where the absence of moisture, high thermal stability, and precise Lewis acid behavior are non-negotiable requirements.
A common procurement error is attempting to substitute Magnogene with the cheaper and more widely available magnesium chloride hexahydrate (CAS 7791-18-6), assuming the latter can simply be thermally dehydrated on-site. However, heating the hexahydrate above 200 °C triggers a hydrolysis reaction rather than simple dehydration, yielding magnesium hydroxychloride (Mg(OH)Cl). By 470 °C, the material completely decomposes into inert magnesium oxide (MgO) and highly corrosive hydrogen chloride (HCl) gas. Consequently, substituting Magnogene with hydrated variants in high-temperature melts or moisture-sensitive catalytic workflows results in catastrophic process failure, equipment corrosion, and complete loss of the active magnesium halide species [1].
Magnogene provides absolute thermal stability up to its melting point of 714 °C, making it suitable for high-temperature molten salt applications. In stark contrast, magnesium chloride hexahydrate undergoes severe mass loss and chemical alteration upon heating. Thermogravimetric analysis demonstrates that the hexahydrate loses approximately 78.5% of its mass by 470 °C, fully converting into magnesium oxide (MgO) and releasing HCl gas. Magnogene retains 100% of its active MgCl2 mass under identical inert heating conditions [1].
| Evidence Dimension | High-temperature mass retention and chemical stability |
| Target Compound Data | Magnogene (Anhydrous MgCl2): 100% mass retention of MgCl2 up to 714 °C |
| Comparator Or Baseline | MgCl2 Hexahydrate: ~78.5% mass loss by 470 °C (converts to MgO) |
| Quantified Difference | Complete preservation of the metal halide vs. total decomposition into oxide and corrosive gas |
| Conditions | Thermogravimetric heating up to 500+ °C |
Procuring the anhydrous form is mandatory for molten salt electrolysis or high-temperature synthesis, as on-site baking of the hexahydrate destroys the compound.
In the preparation of Ziegler-Natta catalysts for propylene and ethylene polymerization, the support material must be strictly anhydrous to prevent the deactivation of the titanium tetrachloride (TiCl4) active site. Magnogene serves as an ideal structural support, enabling the fixation of TiCl4 to achieve catalytic activities 70 to 90 times higher than conventional unsupported TiCl3 catalysts. If hydrated magnesium chloride is used, the coordinated water irreversibly reacts with TiCl4 to form inactive titanium dioxide (TiO2) and HCl, completely poisoning the polymerization reaction [1].
| Evidence Dimension | Catalyst activation and polymerization efficacy |
| Target Compound Data | Magnogene (Anhydrous MgCl2): Enables TiCl4 fixation, boosting activity 70-90x over standard TiCl3 |
| Comparator Or Baseline | Hydrated MgCl2: Instantly hydrolyzes TiCl4, resulting in 0% catalytic activity |
| Quantified Difference | 70-90x activity multiplier vs. total catalyst deactivation |
| Conditions | Ziegler-Natta catalyst preparation with TiCl4 in hydrocarbon solvents |
Polyolefin manufacturers must procure strictly anhydrous MgCl2 to ensure the viability and high yield of their titanium-based catalytic systems.
The electrochemical production of pure magnesium metal requires a molten salt bath at approximately 900 °C. Utilizing Magnogene (anhydrous MgCl2) directly in the electrolytic cell allows for highly efficient metal reduction with an energy input of approximately 44 kWh/kg Mg. Attempting to feed hydrated magnesium chloride into the cell causes violent steam generation, rapid consumption of the graphite anodes via oxidation, and a drastic drop in current efficiency, necessitating complex and costly pre-dehydration steps using hydrogen chloride or ammonia gas if the anhydrous grade is not procured upfront [1].
| Evidence Dimension | Electrolytic cell compatibility and energy input |
| Target Compound Data | Magnogene (Anhydrous MgCl2): Direct electrolysis at ~44 kWh/kg Mg |
| Comparator Or Baseline | Hydrated MgCl2: Incompatible direct feed (causes anode destruction and steam explosions) |
| Quantified Difference | Direct processability vs. requirement for extreme multi-step chemical dehydration |
| Conditions | Molten salt electrolysis at ~900 °C |
Direct procurement of anhydrous MgCl2 eliminates the need for highly corrosive and energy-intensive in-house dehydration infrastructure.
Magnogene is uniquely suited for advanced organometallic synthesis, such as the formulation of 'turbo-Grignard' reagents or magnesium-ion battery electrolytes. Anhydrous MgCl2 dissolves in tetrahydrofuran (THF) to form active molecular complexes like MgCl2·THF2, which are critical for stabilizing reactive carbon-magnesium bonds. The introduction of even trace amounts of water from hydrated magnesium chloride comparators will violently quench Grignard reagents (RMgX + H2O → RH + Mg(OH)X), destroying the synthetic intermediate and potentially causing dangerous pressure buildup in sealed reactors [1].
| Evidence Dimension | Grignard reagent stability and solvent compatibility |
| Target Compound Data | Magnogene (Anhydrous MgCl2): Forms stable, soluble MgCl2·THF2 complexes |
| Comparator Or Baseline | Hydrated MgCl2: Rapid exothermic quenching of RMgX species |
| Quantified Difference | 100% reagent preservation vs. complete destruction of the organometallic species |
| Conditions | Organometallic synthesis in Tetrahydrofuran (THF) at ambient to reflux temperatures |
Chemists must specify the anhydrous grade to prevent the costly and dangerous destruction of moisture-sensitive organometallic intermediates.
Magnogene is the mandatory structural support for modern Ziegler-Natta polyolefin catalysts. Its strictly anhydrous nature allows for the successful deposition and activation of titanium tetrachloride, enabling the high-yield industrial polymerization of ethylene and propylene without moisture-induced catalyst poisoning [1].
In the metallurgical industry, Magnogene serves as the direct precursor for molten salt electrolysis. By utilizing the anhydrous form, facilities can operate cells at ~900 °C efficiently, avoiding the severe anode degradation and steam explosions associated with hydrated feeds [2].
For fine chemical synthesis, Magnogene is utilized to prepare complex magnesium halides and turbo-Grignard reagents in ethereal solvents like THF. Its lack of coordinated water ensures that highly reactive carbanions are not inadvertently quenched during cross-coupling reactions[3].
Magnogene is increasingly procured for the development of next-generation magnesium-ion battery electrolytes. When combined with other reagents in non-aqueous solvents, its anhydrous purity prevents the passivation of the magnesium metal anode, which is otherwise rapidly degraded by trace moisture [4].
Corrosive;Irritant